β-Isosparteine

Übersicht

Beschreibung

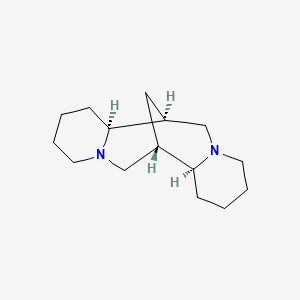

Beta-Isosparteine: is an organic compound belonging to the class of alkaloids known as sparteine, lupanine, and related alkaloids. These alkaloids are characterized by their tetracyclic structure, which consists of two fused quinolizidine ring systems. Beta-Isosparteine is a less abundant diastereoisomer of sparteine and is found in nature in both enantiomeric forms. It is valued for its applications in organic chemistry, particularly in asymmetric synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis of Beta-Isosparteine

The synthesis of beta-Isosparteine has been extensively studied, with several methodologies developed to achieve high yields and purity. Key synthetic routes include:

- Two-Directional Imino-Aldol Reactions : This method employs functionalized ester and N-sulfinylimine fragments to achieve the desired stereochemistry. A notable study demonstrated the successful synthesis of beta-Isosparteine through a syn-selective imino-aldol reaction, yielding the target compound with significant diastereoselectivity .

- Total Synthesis from Tetraoxobispidine : Another approach involves synthesizing beta-Isosparteine from a common tetraoxobispidine intermediate. This method includes several steps, such as allylation and reduction reactions, culminating in an overall yield of approximately 12% .

Organic Chemistry

Beta-Isosparteine serves as a chiral building block in asymmetric synthesis. Its ability to facilitate the production of enantiomerically pure compounds is crucial for developing pharmaceuticals where stereochemistry plays a vital role in biological activity .

Research indicates that beta-Isosparteine exhibits various biological activities, making it a candidate for pharmacological studies. It has been explored for its potential antiviral properties, particularly against viruses like SARS-CoV-2, through mechanisms that involve modulating cellular pathways and gene expression .

Industrial Applications

In industrial settings, beta-Isosparteine can be utilized as a ligand in catalytic processes. Its unique structural properties allow it to stabilize transition states in various chemical reactions, enhancing reaction efficiency .

Case Study 1: Synthesis and Characterization

A comprehensive study detailed the total synthesis of beta-Isosparteine via a two-directional approach using glutaric acid as a starting material. The researchers achieved the synthesis through five steps, confirming the compound's structure using spectroscopic methods such as NMR and X-ray crystallography .

Case Study 2: Pharmacological Evaluation

In another investigation, beta-Isosparteine was evaluated for its antiviral activity against influenza viruses. The study demonstrated that the compound could significantly reduce viral replication in cell cultures, highlighting its potential as an antiviral agent .

Comparison with Related Compounds

| Compound | Structure Type | Applications |

|---|---|---|

| Beta-Isosparteine | Tetracyclic alkaloid | Asymmetric synthesis, antiviral |

| Sparteine | Tetracyclic alkaloid | Chiral ligand in catalysis |

| Lupanine | Tetracyclic alkaloid | Potential medicinal uses |

| Alpha-Isosparteine | Diastereoisomer | Similar applications to beta form |

Wirkmechanismus

Target of Action

Beta-Isosparteine is a complex organic compound that belongs to the class of sparteine, lupanine, and related alkaloids . These are alkaloids with a structure based on either sparteine, lupanine, or derivatives thereof .

Mode of Action

It is known that the compound is a tetracyclic compound made of two fused quinolizidine ring systems , but how it interacts with its targets and the resulting changes are yet to be fully annotated .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Beta-Isosparteine is yet to be determined .

Biochemische Analyse

Biochemical Properties

Beta-Isosparteine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, beta-Isosparteine can act as a ligand for certain enzymes, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

Beta-Isosparteine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that beta-Isosparteine can affect the expression of specific genes, leading to changes in cellular behavior. Additionally, it has been found to impact metabolic pathways, thereby altering the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of beta-Isosparteine involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Beta-Isosparteine’s ability to bind to specific proteins and enzymes is a key factor in its biochemical effects. These interactions can result in alterations in gene expression and enzyme activity, ultimately influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Isosparteine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that beta-Isosparteine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of beta-Isosparteine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of beta-Isosparteine in therapeutic applications .

Metabolic Pathways

Beta-Isosparteine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence the levels of metabolites and the overall metabolic flux within cells. By understanding the metabolic pathways associated with beta-Isosparteine, researchers can gain insights into its biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, beta-Isosparteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of beta-Isosparteine is crucial for elucidating its biochemical effects and potential therapeutic applications .

Subcellular Localization

Beta-Isosparteine’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how beta-Isosparteine exerts its biochemical effects within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-Isosparteine can be achieved through a two-directional approach starting from glutaric acid. The entire carbon and nitrogen backbone of the alkaloid is assembled using a double imino-aldol reaction. This method involves five steps and ensures the requisite relative and absolute stereochemistry at its four stereogenic centers .

Industrial Production Methods: While specific industrial production methods for beta-Isosparteine are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of glutaric acid and the double imino-aldol reaction can be adapted for industrial applications, ensuring the efficient synthesis of beta-Isosparteine .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Isosparteine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Sparteine: A well-known alkaloid with similar structural features but different stereochemistry.

Lupanine: Another related alkaloid with a similar tetracyclic structure.

Alpha-Isosparteine: A diastereoisomer of beta-Isosparteine with different stereochemistry.

Uniqueness of Beta-Isosparteine: Beta-Isosparteine is unique due to its specific stereochemistry and its applications in asymmetric synthesis.

Biologische Aktivität

Beta-Isosparteine, a compound derived from various alkaloids, particularly those found in the Lupinus genus, has garnered attention for its unique biological activities. This article explores the synthesis, characterization, and biological properties of beta-Isosparteine, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

Beta-Isosparteine is characterized by its tetracyclic structure, which is crucial for its biological activity. A notable synthesis method involves a two-directional, syn-selective double imino-aldol reaction that efficiently constructs the compound from simpler precursors. This method allows for high yields and purity, making it suitable for further biological studies .

Table 1: Summary of Synthesis Methods for Beta-Isosparteine

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Two-directional imino-aldol | 30 | High diastereoselectivity; short synthetic route |

| LiAlH4 Reduction | Variable | Simplifies isolation of beta-Isosparteine |

| Cyclization with TBAB | 81 | Effective in forming dioxo derivatives |

Biological Activity

Beta-Isosparteine exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Studies have demonstrated its efficacy against various microbial strains and its potential as a chelating agent in metal complexation.

Antimicrobial Activity

Research has indicated that beta-Isosparteine possesses significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results that suggest it could be developed into an antibiotic agent.

- Case Study : In a study involving 22 lupin genotypes, beta-Isosparteine was identified among other alkaloids with notable antimicrobial effects. The compound was effective against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

- Case Study : An evaluation of bispidine derivatives, including beta-Isosparteine, revealed their capacity to induce apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival .

The biological activity of beta-Isosparteine can be attributed to its structural features that allow it to interact with biological macromolecules. Its ability to form chelate complexes with metal ions enhances its therapeutic potential.

- Mechanism Insights : The interaction of beta-Isosparteine with DNA and proteins may lead to alterations in their functions, thereby exerting cytotoxic effects on cancer cells and inhibiting microbial growth.

Eigenschaften

IUPAC Name |

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179627 | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-04-6, 90-39-1, 446-95-7 | |

| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isosparteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Isosparteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ISOSPARTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of beta-Isosparteine?

A1: Beta-Isosparteine is a tetracyclic quinolizidine alkaloid. While its exact molecular formula and weight are not provided in the given abstracts, its structure can be deduced from its name and relation to sparteine. It is a stereoisomer of sparteine, with a different spatial arrangement of atoms. [] Spectroscopic data like IR analysis is available for related compounds like sparteine, which aids in characterizing these alkaloids. []

Q2: How does the structure of beta-Isosparteine compare to similar compounds in terms of activity?

A2: Studies comparing (-)-sparteine with its diastereomers, (-)-alpha-isosparteine and (+)-beta-isosparteine, in enantioselective oxidation reactions revealed that the C(2)-symmetric beta-Isosparteine was a less effective ligand than the C(1)-symmetric (-)-sparteine. This suggests that the specific spatial arrangement of atoms in these molecules significantly impacts their ability to interact with metals and catalyze reactions. []

Q3: What are the known natural sources of beta-Isosparteine?

A4: Beta-Isosparteine has been identified in several plant species within the Lupinus genus. It has been isolated and identified in Lupinus argenteus var. stenophyllus. [] Additionally, studies have identified beta-Isosparteine alongside other alkaloids like (-)-7-hydroxy-beta-isosparteine and 10,17-dioxo-beta-isosparteine in Lupinus sericeus. [, , ]

Q4: What analytical methods are used to identify and characterize beta-Isosparteine?

A6: Several analytical techniques have been employed to identify and characterize beta-Isosparteine in plant extracts. Thin Layer Chromatography (TLC) and Gas Liquid Chromatography (GLC) provide preliminary insights into the alkaloid composition. [] Further confirmation and structural information can be obtained using more sophisticated methods like GLC coupled with Mass Spectrometry (GLC-MS) and Infrared (IR) spectroscopy. [] These techniques allow researchers to distinguish beta-Isosparteine from other alkaloids and characterize its unique structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.